ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE is an organic compound that features a benzotriazole moiety and a phenylhydrazine group. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE typically involves the condensation of ethyl acetoacetate with 1H-1,2,3-benzotriazole and phenylhydrazine under acidic or basic conditions. The reaction may require a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
Azo compounds: From oxidation reactions.
Hydrazine derivatives: From reduction reactions.
Substituted benzotriazoles: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Benzotriazole derivatives are known for their antimicrobial and anticancer properties.
Medicine
Industry
In industry, the compound can be used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzotriazole moiety can chelate metal ions, making it effective in corrosion inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar applications in corrosion inhibition and as a building block in organic synthesis.
Phenylhydrazine: Known for its use in the synthesis of azo dyes and pharmaceuticals.
Ethyl acetoacetate: A versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl (2E)-2-(benzotriazol-1-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)15(19-17-12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)18-20-21/h3-11,17H,2H2,1H3/b19-15+ |
InChI Key |
INHHGSWFZLKTLI-XDJHFCHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.